1,2,3,4-Tetrahydroquinoline-6-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) . This suggests that the molecule has a tetrahydroquinoline core with a carboxamide group at the 6th position.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted melting point of 149.57°C and a predicted boiling point of 342.3°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the predicted refractive index is n20D 1.59 .Scientific Research Applications
Synthesis and Biological Applications:
Synthesis and Cytotoxic Activity
Benzimidazo[2,1-a]isoquinolines with carboxamide side chains, similar in structure to 1,2,3,4-Tetrahydroquinoline-6-carboxamide, have been synthesized. They showed cytotoxic activity in a panel of cell lines, with certain analogues exhibiting significant cytotoxicity (IC50s < 1 μM). This suggests potential applications in cancer research and therapy (Deady et al., 2000).
Synthesis for Drug Development
Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines provides a novel route to synthesize 1,2,3,4-tetrahydroquinolines. This efficient and selective synthesis method can be vital for producing compounds for pharmaceutical applications (Vieira & Alper, 2007).
Potential as Ligands for Serotonin Receptors
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands, including tetrahydroquinoline scaffold, suggests potential applications in neurological and psychiatric drug development (Hanna-Elias et al., 2009).
Chemical Properties and Applications:
Conformational Study for NMDA Receptor Antagonism
The study of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, for NMDA receptor antagonism highlights the importance of conformational properties in drug design (Carling et al., 1992).
Conversion of Carboxylic Acids to Carboxamides
Niobium pentachloride mediated conversion of carboxylic acids to carboxamides, including synthesis of tetrahydroisoquinoline alkaloid structures, is a practical method with applications in organic synthesis and drug development (Nery et al., 2003).
Asymmetric Transfer Hydrogenation in Water
The study of 1,2,3,4-Tetrahydroquinolines for asymmetric transfer hydrogenation in water showcases their role in synthetic chemistry, particularly in the synthesis of optically pure compounds required in pharmaceuticals (Wang et al., 2009).
Solid-Phase Synthesis
The solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction demonstrates their utility in combinatorial chemistry, which is important for drug discovery (Kane et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNAIOOSLKUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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